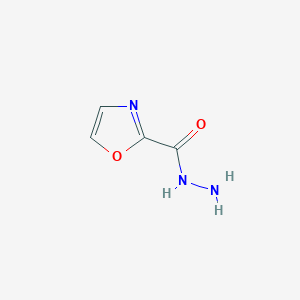![molecular formula C20H26N6O3 B1599851 Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate CAS No. 761443-50-9](/img/structure/B1599851.png)
Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate
Vue d'ensemble
Description
Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate is a chemical compound with the molecular formula C20H26N6O3 . It has an average mass of 398.459 Da and a monoisotopic mass of 398.206635 Da .
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of amine and carboxylic acid precursors using N, N’-carbonyldiimidazole (CDI) as a condensing agent . The intermediates in the synthesis are typically synthesized using novel efficient methods .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C20H26N6O3 . Further structural analysis would require more specific information or experimental data such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular formula of C20H26N6O3, an average mass of 398.459 Da, and a monoisotopic mass of 398.206635 Da .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has demonstrated the synthesis of novel pyrazole derivatives, such as pyrazolopyrimidines, which have been evaluated for their anticancer and anti-inflammatory properties. For instance, a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and screened for cytotoxic activities against cancer cell lines like HCT-116 and MCF-7, as well as for their 5-lipoxygenase inhibition activities, which are crucial for understanding their potential therapeutic applications (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activity
Another study focused on the synthesis of new pyrazoline and pyrazole derivatives, exploring their antibacterial and antifungal activities. This research provides valuable insights into the potential of these compounds in combating infectious diseases caused by bacteria and fungi (Hassan, 2013).
Anti-TMV Activity
Bis-pyrazole compounds, including N-(3-alkyl-5-(N-methylcarbamyl)-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides, were synthesized and demonstrated significant inactivation effects against Tobacco Mosaic Virus (TMV), highlighting their potential as antiviral agents (Zhang et al., 2012).
Antitumor Agents
Novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives were synthesized and evaluated as anti-tumor agents. This work contributes to the development of new therapeutic options for cancer treatment, with some compounds showing significant effects in various cancer cell lines, including EAC, HCT-29, and MCF-7 (Nassar et al., 2015).
Corrosion Inhibition
Pyranpyrazole derivatives have been investigated as novel corrosion inhibitors for mild steel, which is relevant for industrial applications, particularly in the pickling process. These compounds showed excellent efficiency in inhibiting corrosion, demonstrating their potential industrial utility (Dohare et al., 2017).
Propriétés
IUPAC Name |
ethyl 3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-3-29-20(28)26-17-13-21-12-16(17)18(23-26)22-19(27)14-4-6-15(7-5-14)25-10-8-24(2)9-11-25/h4-7,21H,3,8-13H2,1-2H3,(H,22,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRUJKXTUJSKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=C(CNC2)C(=N1)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466387 | |
| Record name | Ethyl 3-[4-(4-methylpiperazin-1-yl)benzamido]-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate | |
CAS RN |
761443-50-9 | |
| Record name | Ethyl 3-[4-(4-methylpiperazin-1-yl)benzamido]-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide](/img/structure/B1599772.png)
![(S)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B1599773.png)
![7-Iodopyrazolo[1,5-a]pyridine](/img/structure/B1599775.png)






![4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine](/img/structure/B1599785.png)
